Flufenpyr-ethyl

Weed Science Agronomy Herbicide Efficacy

Flufenpyr-ethyl (CAS 188489-07-8) is a selective, post-emergence contact herbicide acting as a protoporphyrinogen oxidase (PPO) inhibitor. Its unique pyridazinone structure offers a distinct spectrum of activity and crop safety, making it a critical tool for resistance management research. - Tank-mix partner with glyphosate for +17-35% morningglory control in corn/soybean systems. - Alternative to ALS, triazine, and auxin herbicides with >90% control of velvetleaf, cocklebur, and ragweed. - Established tolerances under 40 CFR § 180.595 for corn, soybean, and sugarcane enable legally compliant field trials. - Ideal model for ester pro-herbicide toxicokinetic studies due to rapid in vivo ester cleavage and 93-98% elimination within 7 days.

Molecular Formula C16H13ClF4N2O4
Molecular Weight 408.73 g/mol
CAS No. 188489-07-8
Cat. No. B062188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenpyr-ethyl
CAS188489-07-8
Synonymsethyl-2-chloro-5-(1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl)-4-fluorophenoxyacetate
flufenpyr-ethyl
Molecular FormulaC16H13ClF4N2O4
Molecular Weight408.73 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl
InChIInChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3
InChIKeyDNUAYCRATWAJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufenpyr-ethyl (CAS 188489-07-8): A Selective Post-Emergence PPO Herbicide for Broadleaf Weed Control


Flufenpyr-ethyl is a selective, post-emergence contact herbicide belonging to the pyridazinone chemical class [1]. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO; HRAC Group 14), which disrupts chlorophyll biosynthesis and leads to rapid membrane damage in susceptible plants [2]. It is utilized for the control of key broadleaf weeds in major row crops including maize (corn), soybeans, sugarcane, potatoes, and wheat [1][3].

Why In-Class Substitution of Flufenpyr-ethyl is Scientifically Invalid for Procurement


Despite sharing a common PPO-inhibiting mechanism with other herbicides, flufenpyr-ethyl possesses a unique chemical structure that directly dictates its specific crop safety profile, weed control spectrum, and environmental behavior. Generic substitution without evidence is scientifically unsound because structural differences among PPO inhibitors lead to wide variations in intrinsic activity on target weeds, selectivity for specific crop varieties, and degradation kinetics in soil. The following quantitative evidence demonstrates that flufenpyr-ethyl's performance cannot be reliably extrapolated from or replaced by other in-class compounds, making it a distinct entity for research and application planning [1].

Quantitative Comparative Performance of Flufenpyr-ethyl: Evidence for Scientific Selection


Superior Post-Emergence Control of Broadleaf Weeds Compared to Standard Corn Herbicides

In a 2000 field trial, flufenpyr-ethyl (S-3153) demonstrated superior post-emergence control of key broadleaf weed species in corn compared to a panel of commercial standards. Applied at 20 g ai/ha plus adjuvant, flufenpyr-ethyl provided over 90% control of morningglory (Ipomoea spp), velvetleaf (Abutilon theophrasti), cocklebur (Xanthium strumarium), and ragweed (Ambrosia artemisifolia) at 28 days after treatment. Its efficacy was found to be superior to that of Clarity (dicamba), Distinct (diflufenzopyr + dicamba), and Weedone (2,4-D), as well as overall superior to Accent (nicosulfuron), Aatrex (atrazine), and Beacon (primisulfuron) [1].

Weed Science Agronomy Herbicide Efficacy

Enhanced and Extended Morningglory Control in Glyphosate-Tolerant Soybean Systems

In a 2002 field trial evaluating tank-mix partners in Roundup Ready® soybean, the addition of flufenpyr-ethyl to glyphosate (Roundup UltraMax) provided a quantifiable and persistent improvement in the control of morningglory (Ipomoea spp.), a weed known to be difficult to manage with glyphosate alone. At 56 days after treatment (DAT), the tank-mix provided 77-95% control of morningglory species, compared to only 60% control from glyphosate applied alone. This represents an increase in control ranging from 17 to 35 percentage points late in the season. Additionally, velvetleaf control was increased by 18-27% at all evaluation timings [1].

Weed Management Herbicide Tank-Mixtures Glyphosate Resistance

Favorable Crop Safety Profile in Soybean Under Field Conditions

The selective advantage of flufenpyr-ethyl is demonstrated by its differential impact on crop versus weed species. In a 2002 field study in soybean, crop injury (phytotoxicity) from treatments containing flufenpyr-ethyl was observed at a low level of 3% at both 7 and 14 days after treatment (DAT). Furthermore, this injury was transient, with all visible crop effects decreasing to a negligible level by 28 DAT [1]. This contrasts with its high efficacy on targeted broadleaf weeds as demonstrated in other studies.

Crop Tolerance Phytotoxicity Soybean Agronomy

Established Maximum Residue Limits (MRLs) for Key Food and Feed Commodities

For research or commercial applications destined for the food supply, the existence of established legal tolerances is a critical selection criterion. The U.S. Environmental Protection Agency (EPA) has established tolerances for residues of flufenpyr-ethyl in or on key commodities, including corn grain (0.01 ppm), soybean seed (0.01 ppm), and sugarcane cane (0.01 ppm) under 40 CFR § 180.595 [1]. This provides a clear regulatory pathway for use, in contrast to an analog without established tolerances, which would be unsuitable for such applications.

Regulatory Science Residue Chemistry International Trade

Rapid In Vivo Ester Cleavage and Elimination in Mammalian Models

The metabolic fate of flufenpyr-ethyl is distinct from many other pro-herbicides. In a mammalian metabolism study, rats administered a single oral dose of 500 mg/kg of [phenyl-14C]flufenpyr-ethyl exhibited rapid elimination, with 93.2-97.5% of the administered radioactivity recovered within 7 days (42-46% in feces and 47-56% in urine). The primary metabolite was the ester-cleaved acid (S-3153acid), indicating rapid hydrolysis as a key detoxification pathway. Furthermore, in vitro assays using rat blood, liver S9 fractions, and intestinal contents confirmed this rapid ester cleavage, suggesting a metabolic route that limits the persistence of the parent compound . This can be contrasted with the slower metabolism or different pathways of other PPO inhibitors, which may have implications for bioaccumulation or toxicity profile.

Metabolism Toxicokinetics ADME

High-Value Research and Industrial Application Scenarios for Flufenpyr-ethyl


Specialized Broadleaf Weed Control in Glyphosate-Tolerant Cropping Systems

Flufenpyr-ethyl is optimally positioned as a tank-mix partner with glyphosate in Roundup Ready corn and soybean systems, specifically targeting morningglory (Ipomoea spp.) and velvetleaf (Abutilon theophrasti), where it provides a statistically and agronomically significant increase in control (e.g., +17-35% control of morningglory at 56 DAT) compared to glyphosate alone [1]. This scenario is critical for managing weed shifts and preventing the development of glyphosate resistance.

An Alternative Mode of Action for Managing Herbicide-Resistant Weeds in Corn

In corn production, flufenpyr-ethyl offers a valuable alternative to ALS-inhibitors (nicosulfuron, primisulfuron), triazines (atrazine), and auxinic herbicides (dicamba, 2,4-D), based on its demonstrated >90% post-emergence control of problematic weeds like velvetleaf, cocklebur, and ragweed [2]. Its use is scientifically indicated in fields where resistance or poor performance to these common modes of action is confirmed or suspected, providing a tool for resistance management.

Use in Crops with Established Regulatory MRLs for Residue Studies

For any application where crop material (grain, seed, or cane) may enter commerce or the food supply, the existence of established tolerances under 40 CFR § 180.595 is a prerequisite [3]. Flufenpyr-ethyl can be procured and used in field trials or research studies on corn, soybeans, and sugarcane with the confidence that a legal framework for residues is in place, which is not the case for many unregistered or novel analogs.

Mammalian Metabolism Studies Requiring a Rapidly Metabolized PPO Inhibitor

Flufenpyr-ethyl is an ideal model compound for toxicokinetic studies focused on ester pro-herbicides. Its well-characterized and rapid in vivo metabolism via ester cleavage to S-3153acid, with near-complete elimination (93-98% recovery) within 7 days in rat models, provides a clear and predictable baseline . This metabolic simplicity is advantageous for studies investigating the disposition of PPO inhibitors or for comparative metabolism research across chemical classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flufenpyr-ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.